

Preliminary Efficacy of Sniper(ER)-87: A Technical Overview

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Compound of Interest		
Compound Name:	Sniper(ER)-87	
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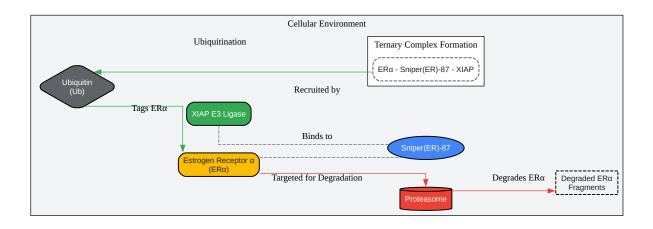
This technical guide provides a detailed analysis of the preliminary efficacy of **Sniper(ER)-87**, a novel small-molecule degrader targeting the estrogen receptor alpha ($ER\alpha$). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Sniper(ER)-87 is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER).[1][2] It is a heterobifunctional molecule composed of an IAP ligand (a derivative of LCL161) linked to 4-hydroxytamoxifen, a ligand for ERα, via a polyethylene glycol (PEG) linker.[1][3][4]

The primary mechanism of action involves the recruitment of IAP E3 ubiquitin ligases, such as cIAP1, cIAP2, and XIAP, to the ER α protein. Specifically, **Sniper(ER)-87** preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ER α . This recruitment facilitates the ubiquitination of ER α , marking it for degradation by the proteasome. Consequently, this leads to a reduction in ER α protein levels, thereby inhibiting its downstream signaling pathways.





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Figure 1: Mechanism of Action of Sniper(ER)-87.

Quantitative Efficacy Data

The following tables summarize the reported in vitro and in vivo efficacy of Sniper(ER)-87.

Table 1: In Vitro Efficacy of Sniper(ER)-87



Parameter	Cell Line	Value	Reference
ERα Degradation (DC50)	-	3 nM	
ERα Degradation (IC50)	-	0.097 μM (97 nM)	
Cell Growth Inhibition (IC50)	MCF-7 (ERα-positive breast cancer)	15.6 nM	-
Cell Growth Inhibition (IC50)	T47D (ERα-positive breast cancer)	9.6 nM	

Note: Discrepancies in the reported DC50 and IC50 for ER α degradation may be due to different experimental conditions or assay formats.

Table 2: In Vivo Efficacy of Sniper(ER)-87

Animal Model	Treatment Regimen	Outcome	Reference
Mouse	Not specified	Decreased ERα levels in ovaries	
Breast Cancer Xenograft Mouse Model	Not specified	Reduced ERα levels and inhibited tumor proliferation	
MCF-7 Orthotopic Breast Tumor Xenografts in BALB/c Nude Mice	30 mg/kg, intraperitoneal injection, every 24 hours for 14 days	Inhibition of tumor growth	

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature should be consulted for comprehensive methodologies, this section outlines the general experimental workflows for key assays.



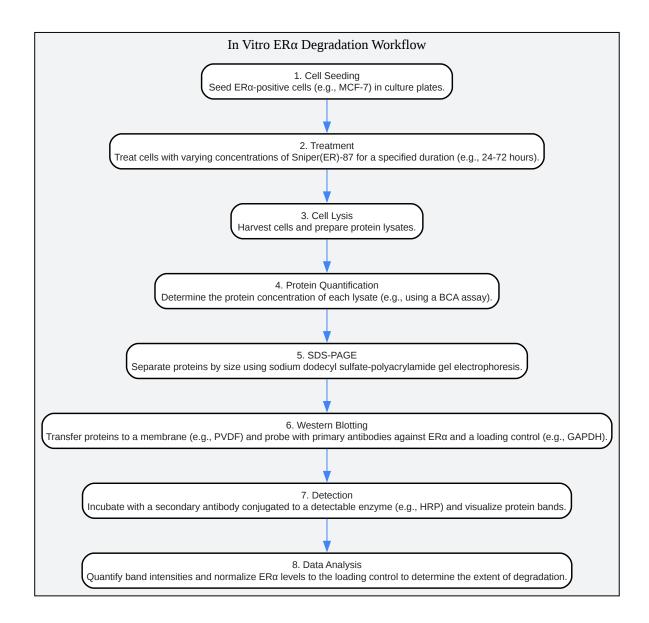




In Vitro ERa Degradation Assay (Western Blot)

This protocol describes a typical workflow for assessing the degradation of ER α in cultured cells following treatment with **Sniper(ER)-87**.





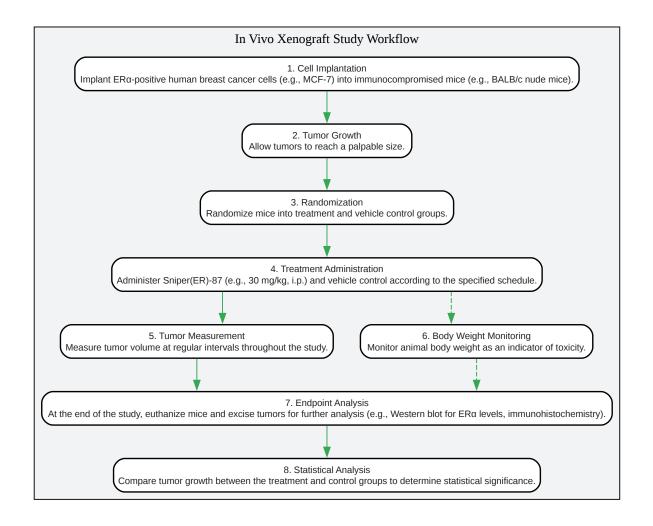
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Figure 2: General workflow for in vitro ERα degradation assay.



In Vivo Xenograft Tumor Growth Study

This protocol outlines the key steps in evaluating the anti-tumor efficacy of **Sniper(ER)-87** in a mouse xenograft model.



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Figure 3: General workflow for in vivo xenograft study.

Summary and Future Directions

The preliminary data on **Sniper(ER)-87** demonstrate its potential as a potent and selective degrader of ER α . It effectively reduces ER α levels in vitro and inhibits the growth of ER α -positive breast cancer cells. Furthermore, in vivo studies have shown its ability to decrease ER α levels and suppress tumor growth in mouse models.

For a comprehensive understanding and to ensure reproducibility, it is highly recommended to consult the primary research articles by Ohoka et al. in the Journal of Biological Chemistry (2017 and 2018) for detailed experimental procedures and data. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of **Sniper(ER)-87**, as well as exploring its efficacy in a broader range of preclinical models.

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